molecular formula C13H11BF2O3 B2811755 5-Benzyloxy-2,4-difluorophenylboronic acid CAS No. 2096335-69-0

5-Benzyloxy-2,4-difluorophenylboronic acid

Cat. No.: B2811755
CAS No.: 2096335-69-0
M. Wt: 264.03
InChI Key: PRNFGNBWYJGOGS-UHFFFAOYSA-N
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Description

5-Benzyloxy-2,4-difluorophenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of 5-Benzyloxy-2,4-difluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium, a key step in the Suzuki-Miyaura coupling reaction . This allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic structures .

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as medicinal chemistry and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature below 15°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant, which means it can be carried out under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed borylation reactions, where an aryl halide is reacted with a boron reagent under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of 5-Benzyloxy-2,4-difluorophenylboronic acid may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-2,4-difluorophenylboronic acid is unique due to the presence of both benzyloxy and difluoro substituents, which can enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .

Properties

IUPAC Name

(2,4-difluoro-5-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNFGNBWYJGOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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